molecular formula C22H21N5O3S2 B2647854 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide CAS No. 857493-88-0

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B2647854
CAS No.: 857493-88-0
M. Wt: 467.56
InChI Key: QPNOTQLVYUCXCR-WYMPLXKRSA-N
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Description

Structural Overview and Significance of Hybrid Pharmacophores

The compound’s structure integrates three distinct pharmacophoric elements: a tetrahydrobenzo[b]thiophene core, a 4-thiazolidinone ring, and a 4-methoxybenzylidene hydrazone side chain (Figure 1). The benzothiophene moiety contributes aromatic and hydrophobic interactions, while the thiazolidinone ring introduces hydrogen-bonding capabilities through its carbonyl and nitrogen groups. The hydrazone linker enhances conformational flexibility and metal-chelating properties, critical for targeting enzymes with complex binding pockets.

Hybrid pharmacophores, such as those in this compound, address limitations of single-target therapies by enabling simultaneous engagement with multiple binding sites. For example, dynamic hybrid pharmacophore models (DHPMs) derived from molecular dynamics simulations have demonstrated superior enrichment of diverse chemotypes compared to conventional models. This compound’s design aligns with DHPM principles, where the thiazolidinone and hydrazone groups mimic interactions observed in hybrid ligands occupying adjacent substrate and cofactor binding sites.

Historical Development of Tetrahydrobenzo[b]Thiophene-Thiazolidinone Hybrid Compounds

The fusion of benzothiophene and thiazolidinone scaffolds emerged from efforts to optimize anti-infective and anticancer agents. Early studies on benzothiophene derivatives highlighted their affinity for kinase and protease targets, while thiazolidinones gained prominence for their antimicrobial and anti-inflammatory properties. The integration of these systems began with Schiff base conjugates in the 2010s, which showed improved efficacy against drug-resistant strains.

A pivotal advancement occurred with the incorporation of hydrazone linkers, which introduced redox-active moieties capable of disrupting microbial biofilms and cancer cell proliferation. For instance, thiazolidinone-appended benzothiazole–triazole hybrids synthesized via molecular hybridization exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus. These findings catalyzed the development of more complex hybrids, including the subject compound, which merges tetrahydrobenzo[b]thiophene with a thiazolidinone–hydrazone pharmacophore.

Rationale for Combining Benzothiophene, Thiazolidinone, and Hydrazone Moieties

The hybridization strategy underpinning this compound is rooted in three synergistic principles:

  • Complementary Bioactivity : Benzothiophenes inhibit cytochrome P450 enzymes and kinases, thiazolidinones disrupt cell wall synthesis, and hydrazones induce oxidative stress through metal chelation. Their combination broadens the spectrum of targetable pathways.
  • Structural Plasticity : The tetrahydrobenzo[b]thiophene core provides a rigid scaffold that preorganizes the thiazolidinone and hydrazone groups for optimal target engagement. Molecular dynamics simulations of similar hybrids reveal stable ligand–receptor interactions over 200 ns trajectories, validating this design.
  • Enhanced Drug Likeness : Hybridization improves physicochemical properties, such as solubility and bioavailability, by

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-30-14-8-6-13(7-9-14)12-24-27-22-26-20(29)18(32-22)10-19(28)25-21-16(11-23)15-4-2-3-5-17(15)31-21/h6-9,12,18H,2-5,10H2,1H3,(H,25,28)(H,26,27,29)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNOTQLVYUCXCR-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure features a benzothiophene moiety and a thiazolidinedione derivative, which are known to exhibit various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 358.43 g/mol. The structure includes functional groups that are pivotal for its biological activity.

The biological activity of this compound may stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinedione derivatives. For instance:

  • A study demonstrated that thiazolidinedione compounds can induce apoptosis in cancer cells by activating the JNK signaling pathway .

Antimicrobial Activity

The compound may also possess antimicrobial properties:

  • Research on related benzothiophene derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure suggests it may modulate inflammatory responses:

  • Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

CompoundActivityReference
Benzothiazole DerivativeAnti-tubercular
Thiazolidinedione DerivativeAnticancer (JNK pathway)
Benzothiophene AmideAntimicrobial

In Vitro Studies

In vitro studies on related compounds have shown promising results:

  • Inhibition concentrations (MIC) against Mycobacterium tuberculosis ranged from 100 to 250 μg/mL for synthesized benzothiazole derivatives .

In Vivo Studies

Animal studies have corroborated the in vitro findings. For example:

  • Thiazolidinedione derivatives demonstrated reduced tumor growth in xenograft models when administered at specific dosages .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its structural features that allow for interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activity. For instance, a related compound was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico molecular docking studies suggested strong binding affinity, indicating the potential for further development as an anti-inflammatory drug .

Kinase Inhibition

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[...]} has been identified as a potent inhibitor of Jun N-terminal kinases (JNK) 2 and 3. These kinases play critical roles in cellular stress responses and apoptosis. The compound demonstrated selective inhibition with notable potency (pIC50 values around 6.6 to 6.7), suggesting its potential utility in treating conditions associated with aberrant JNK signaling .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents have been shown to affect biological activity significantly.

Modifications and Their Effects

Modifications to the benzothiophene core and the hydrazine moiety can enhance binding affinity and selectivity for specific targets. For example, the introduction of different aromatic groups or functional groups may lead to improved efficacy against specific enzymes or receptors .

Synthesis and Characterization

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[...]} has been achieved through multi-step reactions involving readily available reagents. The characterization of the compound was performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its molecular structure .

In Vivo Studies

In vivo studies are essential to evaluate the therapeutic potential of this compound in animal models. Early results indicate promising anti-inflammatory effects with minimal side effects, warranting further investigation into dosage optimization and long-term safety .

Clinical Relevance

The potential application of this compound in clinical settings is underscored by its mechanism of action against key enzymes implicated in chronic diseases such as cancer and inflammatory disorders . Ongoing research aims to translate these findings into clinical trials.

Data Table: Summary of Key Findings

Application AreaFindingsReferences
Anti-inflammatoryInhibits 5-lipoxygenase; strong binding affinity
Kinase inhibitionPotent inhibitors of JNK2 and JNK3; selective action
SynthesisMulti-step synthesis confirmed by NMR and MS
In vivo studiesPromising anti-inflammatory effects; minimal side effects observed

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural uniqueness lies in its 4-methoxybenzylidene hydrazinylidene substituent. Key analogs and their differentiating features include:

Compound Name / ID Core Structure Substituents on Thiazolidinone Ring Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzothiophen + Thiazolidinone (4-Methoxybenzylidene)hydrazinylidene ~478.5* Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thiazolidinone + Acetamide 4-Chlorobenzylidene ~465.9 186–187
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide Benzothiophen + Thiazolidinone 3-Ethyl-2-ethylimino ~429.5 Not reported
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole + Thiazolidinone 4-Chlorophenyl ~385.8 Not reported

*Estimated based on molecular formula.

Key Observations :

  • The 4-methoxy group in the target compound may enhance solubility compared to chloro-substituted analogs (e.g., compound 9) .

Key Observations :

  • The target compound’s synthesis likely employs K₂CO₃-mediated cyclization in ethanol, a common method for thiazolidinone derivatives .
  • Higher yields (e.g., 90% for compound 9 ) are achieved with electron-withdrawing substituents (e.g., Cl), whereas bulkier groups (e.g., nitro in ) reduce efficiency.

Key Observations :

  • The 4-methoxy group may enhance membrane permeability, improving antimicrobial efficacy compared to non-polar substituents .
  • Thiazolidinones with chloro substituents (e.g., compound 9) show broader bioactivity, possibly due to increased electrophilicity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured at each stage?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the hydrazinylidene moiety via Schiff base reactions using aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic conditions .

  • Cyclization : Thiazolidinone ring closure using reagents like thiosemicarbazide or thiourea derivatives, often in polar aprotic solvents (e.g., DMF) .

  • Functionalization : Introduction of the cyano group via nucleophilic substitution or cyanoethylation .

  • Purity Control : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor intermediates, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm final purity .

    Table 1 : Key Reagents and Conditions for Synthesis

    StepReagents/ConditionsPurposeReference
    Hydrazinylidene Formation4-Methoxybenzaldehyde, ethanol, refluxSchiff base formation
    Thiazolidinone CyclizationThiourea, DMF, 80°CRing closure
    Cyano Group AdditionEthyl cyanoacetate, dimethylformamide, refluxFunctionalization

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm), thiazolidinone carbonyls (δ 165–175 ppm), and hydrazinylidene NH signals (δ 10–12 ppm) .
  • FT-IR : Confirms C=O (1650–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
  • High-Resolution MS : Validates molecular formula (e.g., [M+H]+ ion for C₂₄H₂₁N₅O₂S₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. MCF-7) and solvent systems (DMSO concentration ≤0.1%) to reduce variability .

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) using molecular docking (AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

    Table 2 : Bioactivity Variability in Analogous Compounds

    SubstituentIC₅₀ (COX-2 Inhibition, μM)Reference
    4-Methoxybenzylidene12.3 ± 1.2
    4-Chlorobenzylidene8.7 ± 0.9
    Unsubstituted Benzylidene25.6 ± 2.1

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Use DMF for solubility but switch to ethanol/water mixtures for easier purification .
  • Catalyst Screening : Test bases like triethylamine or DBU to accelerate cyclization kinetics .
  • Temperature Gradients : Perform reactions under microwave irradiation (100–120°C) to reduce time from 24 h to 2–4 h .

Q. How can molecular docking guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known ligand-binding pockets (e.g., EGFR tyrosine kinase) using PDB databases .
  • Docking Parameters : Apply Lamarckian genetic algorithms (AutoDock) with grid sizes covering active sites (e.g., 60 × 60 × 60 ų) .
  • Post-Docking Analysis : Calculate binding free energies (ΔG) and hydrogen-bond interactions (e.g., between the cyano group and Lys721 in EGFR) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for thiazolidinone derivatives?

  • Methodological Answer :

  • Mitochondrial Toxicity : Thiazolidinones may interfere with MTT assay reagents, leading to false positives. Validate with alternative assays (e.g., ATP luminescence) .
  • Redox Activity : The hydrazinylidene moiety can act as a pro-oxidant, skewing results in ROS-sensitive cell lines. Use N-acetylcysteine (NAC) as a redox buffer .

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